

## Spectroscopic Profile of 3-Ethyl-4-Methylpyrrole-2,5-dione: A Technical Guide

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| Compound of Interest |                                   |           |
|----------------------|-----------------------------------|-----------|
| Compound Name:       | 3-ethyl-4-methylpyrrole-2,5-dione |           |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **3-ethyl-4-methylpyrrole-2,5-dione** (also known as 3-ethyl-4-methylmaleimide). The information compiled herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. While a complete experimental dataset for this specific molecule is not readily available in public repositories, this guide presents the known mass spectrometry data, along with predicted and comparative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous structures.

**Compound Information** 

| Property          | Value  | Reference    |
|-------------------|--|--------------|
| Chemical Name     | 3-ethyl-4-methylpyrrole-2,5-dione                        | INVALID-LINK |
| Synonyms          | 3-ethyl-4-methylmaleimide, 2-<br>Ethyl-3-methylmaleimide | INVALID-LINK |
| Molecular Formula | C7H9NO2  | INVALID-LINK |
| Molecular Weight  | 139.15 g/mol   | INVALID-LINK |
| CAS Number        | 20189-42-8   | INVALID-LINK |



# **Spectroscopic Data Mass Spectrometry**

Mass spectrometry of **3-ethyl-4-methylpyrrole-2,5-dione** provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification. The data presented below is from the NIST Mass Spectrometry Data Center.[1][2][3][4]

Table 1: Electron Ionization Mass Spectrometry Data

| m/z | Intensity (Relative) | Assignment   |
|-----|----------------------|--|
| 139 | 100                  | [M] <sup>+</sup> (Molecular Ion)   |
| 124 | ~60                  | [M - CH <sub>3</sub> ] <sup>+</sup>  |
| 111 | ~20                  | [M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> or [M - CO] <sup>+</sup> |
| 96  | ~30                  | [M - C₂H₅ - H] <sup>+</sup>  |
| 82  | ~40                  | [M - C2H5 - CO + H]+   |
| 68  | ~55                  | [C <sub>4</sub> H <sub>4</sub> O] <sup>+</sup> or other fragments          |
| 54  | ~70                  | [C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup> or other fragments           |

Note: The fragmentation pattern is interpreted based on common fragmentation pathways for similar chemical structures.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While specific experimental NMR data for **3-ethyl-4-methylpyrrole-2,5-dione** is not available in the searched literature, predicted chemical shifts and characteristic signals for similar pyrrole-2,5-dione structures can be inferred.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data



| Protons                    | Predicted Chemical<br>Shift (δ, ppm) | Multiplicity  | Integration |
|----------------------------|--------------------------------------|---------------|-------------|
| N-H                        | 7.0 - 9.0                            | broad singlet | 1H          |
| -CH <sub>2</sub> - (ethyl) | ~2.4                                 | quartet       | 2H          |
| -CH₃ (ethyl)               | ~1.1                                 | triplet       | 3H          |
| -CH₃ (methyl)              | ~2.0                                 | singlet       | 3H          |

Table 3: Predicted <sup>13</sup>C NMR Spectral Data

| Carbon                     | Predicted Chemical Shift (δ, ppm) |
|----------------------------|-----------------------------------|
| C=O                        | 170 - 175                         |
| C=C                        | 135 - 145                         |
| -CH <sub>2</sub> - (ethyl) | ~18                               |
| -CH₃ (ethyl)               | ~12                               |
| -CH₃ (methyl)              | ~9                                |

#### Infrared (IR) Spectroscopy

Specific IR absorption data for **3-ethyl-4-methylpyrrole-2,5-dione** is not detailed in the available literature. However, the characteristic absorption bands for the functional groups present in the molecule can be predicted based on established correlation tables. For instance, a study on related pyrrole-2,3-diones showed characteristic carbonyl absorption bands between 1652 and 1774 cm<sup>-1</sup>.[5]

Table 4: Predicted IR Absorption Bands



| Functional Group    | Predicted Absorption<br>Range (cm <sup>-1</sup> ) | Intensity     |
|---------------------|---|---------------|
| N-H stretch         | 3200 - 3400                                       | Medium        |
| C-H stretch (sp³)   | 2850 - 3000                                       | Medium-Strong |
| C=O stretch (imide) | 1700 - 1780                                       | Strong        |
| C=C stretch         | 1640 - 1680                                       | Medium        |
| C-N stretch         | 1180 - 1360                                       | Medium        |

## **Experimental Protocols**

The following are general experimental protocols for the spectroscopic techniques discussed. These are intended to provide a framework for acquiring data for **3-ethyl-4-methylpyrrole-2,5-dione**.

#### **Mass Spectrometry (Electron Ionization - EI)**

- Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an electron ionization source is used.
- Analysis: The sample is introduced into the ion source, typically via direct infusion or after separation by gas chromatography (GC). The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.



- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard onepulse experiment is typically performed to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
- ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling and can provide information about the number of attached protons.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS (δ 0.00 ppm).

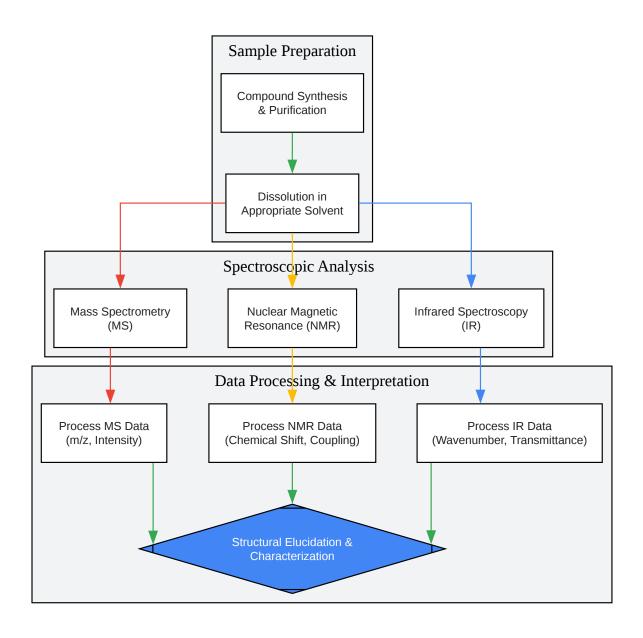
#### Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Sample Preparation (KBr Pellet): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Analysis: The sample is placed in the path of the IR beam. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The resulting interferogram is Fourier transformed to produce a spectrum
  of absorbance or transmittance versus wavenumber (cm<sup>-1</sup>).

## **Experimental Workflow Visualization**

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-ethyl-4-methylpyrrole-2,5-dione**.





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Caption: General workflow for spectroscopic analysis.

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